2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220031-02-6
VCID: VC2835249
InChI: InChI=1S/C11H14ClNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H
SMILES: COC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride

CAS No.: 1220031-02-6

Cat. No.: VC2835249

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride - 1220031-02-6

Specification

CAS No. 1220031-02-6
Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
IUPAC Name 3-(2-chloro-4-methoxyphenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14ClNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H
Standard InChI Key IMGZRGYJSGKNFQ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl
Canonical SMILES COC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl

Introduction

Chemical Structure and Basic Properties

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride (CAS: 1220031-02-6) possesses the molecular formula C₁₁H₁₅Cl₂NO₂ . The compound features a 2-chloro-4-methoxyphenyl group connected to a pyrrolidinyl ring through an ether oxygen at the 3-position of the pyrrolidine, with the basic nitrogen of the pyrrolidine forming a hydrochloride salt.

The chemical structure includes several key functional groups:

  • A phenyl ring substituted with chlorine at position 2

  • A methoxy group at position 4 of the phenyl ring

  • An ether linkage connecting the phenyl ring to the pyrrolidine

  • A pyrrolidinyl group connected at its 3-position

  • A hydrochloride salt formation

Based on analogous structures and computational chemistry principles, we can estimate some of the compound's physical properties:

PropertyEstimated ValueReference
Molecular Weight264.15 g/molComputed based on formula
Physical StateCrystalline solidBased on similar compounds
SolubilitySoluble in polar solvents like methanol and waterInferred from salt form
LogP~2.5-3.0Estimated from similar structures
Hydrogen Bond Acceptors3 (ether O, methoxy O, Cl)Based on structure
Hydrogen Bond Donors1 (salt form)Based on structure

Pharmacological Properties and Biological Activity

The pharmacological activity of 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride can be predicted based on structurally similar compounds with known biological activities.

Structure-Activity Relationships

Structure-activity relationship studies on related compounds provide insights into how specific structural features might influence the biological activity of 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride:

  • The pyrrolidinyl group: The nitrogen-containing heterocycle likely contributes to receptor binding through hydrogen bonding and ionic interactions.

  • The methoxy substituent: Methoxy groups on phenyl rings can enhance binding affinity and modify the pharmacokinetic properties of compounds. Research on similar structures indicates that the presence of methoxy groups on phenyl rings can significantly affect receptor subtype selectivity .

  • The 2-chloro substituent: Halogen substitutions often enhance membrane permeability and metabolic stability while potentially contributing to binding interactions through halogen bonding.

Comparison with Structurally Similar Compounds

Related Phenyl Ethers with Pharmacological Activity

Several compounds with structural similarities to 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride have demonstrated significant pharmacological activities:

CompoundStructural SimilaritiesReported ActivityReference
(S)-prolinol 3-pyridyl ether (S-4)Pyrrolidinyl ring, aromatic etherFull α4β2 agonist (EC₅₀ = 4.4 μM)
Azetidinyl analogue (S-5)Heterocyclic ring, aromatic etherSimilar to S-4 in pharmacological profile
Meta hydroxylated (S)-prolinol 3-pyridyl ether (S-6)Pyrrolidinyl group, substituted aromatic ringFull α4β2 agonist with high selectivity

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